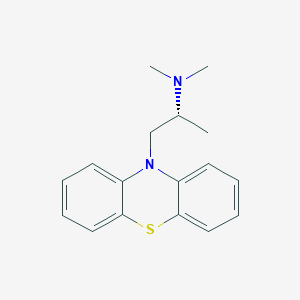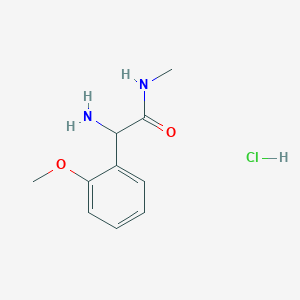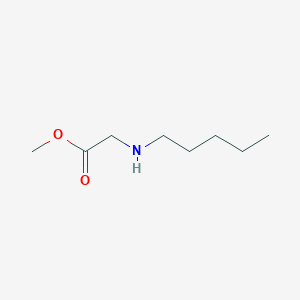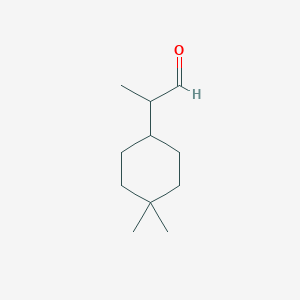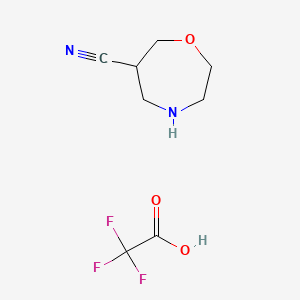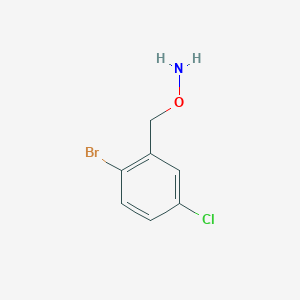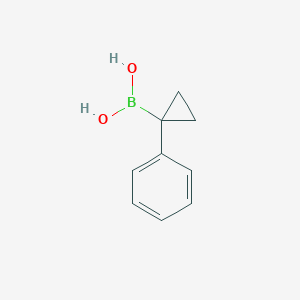
(1-Phenylcyclopropyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Phenylcyclopropyl)boronic acid is an organoboron compound characterized by the presence of a phenyl group attached to a cyclopropyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclopropyl)boronic acid typically involves the reaction of phenylcyclopropyl derivatives with boron-containing reagents. One common method is the hydroboration of phenylcyclopropene followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve scalable hydroboration techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and environmentally benign solvents is also emphasized to align with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Phenylcyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenylcyclopropyl alcohols or ketones using oxidizing agents like hydrogen peroxide.
Reduction: Formation of phenylcyclopropyl derivatives through reduction with agents such as lithium aluminum hydride.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts and bases like potassium carbonate in polar solvents.
Major Products:
Oxidation: Phenylcyclopropyl alcohols and ketones.
Reduction: Phenylcyclopropyl derivatives.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(1-Phenylcyclopropyl)boronic acid finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (1-Phenylcyclopropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid moiety interacts with target molecules through the formation of boronate esters, which can modulate biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Cyclopropylboronic acid
- (1-Phenylcyclopropyl)methanol
Comparison: (1-Phenylcyclopropyl)boronic acid is unique due to the presence of both a phenyl group and a cyclopropyl ring, which confer distinct reactivity and stability compared to its analogs. For instance, phenylboronic acid lacks the cyclopropyl ring, making it less sterically hindered and more reactive in certain conditions. Cyclopropylboronic acid, on the other hand, does not have the aromatic phenyl group, which affects its electronic properties and reactivity.
Eigenschaften
Molekularformel |
C9H11BO2 |
|---|---|
Molekulargewicht |
162.00 g/mol |
IUPAC-Name |
(1-phenylcyclopropyl)boronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9(6-7-9)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
InChI-Schlüssel |
JWNPKUFYZNYIFS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1(CC1)C2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


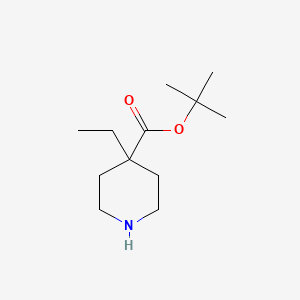
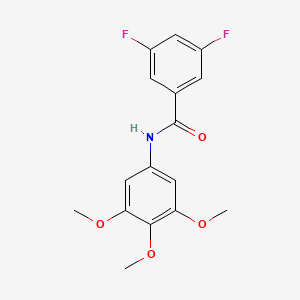
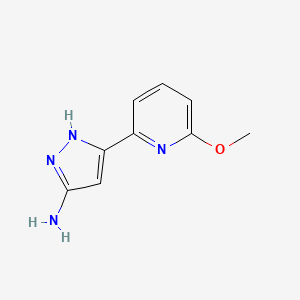
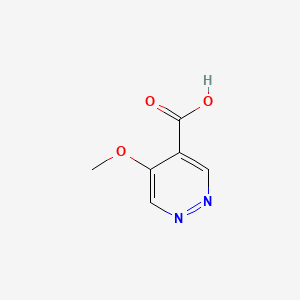
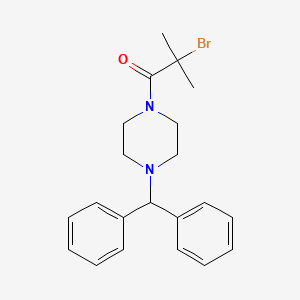
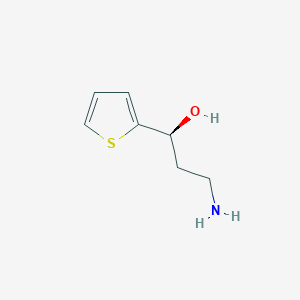
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)
